4-Bromo-2-cyclobutylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
4-bromo-2-cyclobutylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-5-10-11(8(7)12)6-2-1-3-6/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKZYFBWCXEVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=O)C(=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for synthesizing 4-bromo-2-cyclobutylpyridazin-3(2H)-one. A patent by EP3280710B1 () outlines a two-step process:
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Step 1 : Reacting 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 4-bromo-2-chlorobenzonitrile in acetonitrile-water (50:50 v/v) at 80°C for 24 hours. Catalysts include Pd(OAc)₂ (0.5–2 mol%) and triphenylphosphine (3 mol%), with K₂CO₃ as the base.
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Step 2 : Deprotection using HCl in methanol, followed by neutralization with NaOH.
Key Data :
This method benefits from mild conditions and scalability but requires careful control of Pd catalyst loading to minimize costs.
Cyclization Strategies
Ring Formation via Bromination
VulcanChem () describes a cyclization route starting with substituted phenol derivatives:
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Bromination : Treating 2-chlorophenol with Br₂ in chlorobenzene at 0–20°C in the presence of triethylamine hydrochloride (3–6 wt%).
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Cyclization : Heating the intermediate with cyclobutylamine at 90–98°C for 4–6 hours.
Optimization Insights :
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Solvent choice (chlorobenzene vs. toluene) affects reaction rate and byproduct formation.
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Excess cyclobutylamine (1.5 equiv) improves yield to 85% ().
Bromination Techniques
Direct Bromination of Pyridazinone Precursors
CN102718659A () details bromination using N-bromosuccinimide (NBS) in sulfuric acid:
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Substrate : 2-cyclobutylpyridazin-3(2H)-one.
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Conditions : NBS (1.1 equiv), H₂SO₄, 25°C, 12 hours.
Results :
This method is cost-effective but requires strict temperature control to avoid over-bromination.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Suzuki-Miyaura () | 60–70 | >95 | High | 120–150 |
| Cyclization () | 80–85 | 90–93 | Moderate | 90–110 |
| Direct Bromination () | 72–78 | 85–88 | Low | 70–90 |
Trade-offs :
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Suzuki-Miyaura : High purity but Pd-dependent.
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Cyclization : Scalable but requires harsh temperatures.
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Bromination : Economical but lower selectivity.
Emerging Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazinone derivatives.
Substitution: The bromine atom at the fourth position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-cyclobutylpyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of pyridazinone derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclobutylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutyl group contribute to the compound’s binding affinity and specificity. The pyridazinone core can interact with active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Steric and Electronic Properties
*Calculated based on molecular formulas.
Key Observations:
- Cyclobutyl vs. This could enhance crystallinity or affect binding pocket interactions in biological systems .
- Aryl vs. Cycloalkyl Substituents: The 4-fluorophenyl group in introduces aromatic π-π stacking capabilities absent in cycloalkyl-substituted analogues. Fluorine’s electronegativity may also modulate electron density across the pyridazinone ring.
Electronic and Reactivity Trends
The pyridazinone core’s electronic environment is significantly influenced by substituent positioning:
- Bromine at 4-Position : As a strong electron-withdrawing group, bromine deactivates the ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) at the 5-position .
- Methoxy Group at 5-Position : In , the electron-donating methoxy group counterbalances bromine’s deactivating effect, creating regioselective reactivity patterns.
Q & A
Q. What synthetic strategies are typically employed to prepare 4-Bromo-2-cyclobutylpyridazin-3(2H)-one?
The synthesis often involves introducing the cyclobutyl group via alkylation or cross-coupling reactions to a pyridazinone core, followed by bromination. For example, cyclobutyl groups can be attached using Buchwald-Hartwig amination or nucleophilic substitution, while bromination is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Post-synthetic purification via column chromatography and recrystallization ensures high purity. Structural analogs in the literature highlight the importance of regioselective bromination at the 4-position .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and cyclobutyl integration.
- X-ray crystallography (using programs like SHELXL ) for absolute configuration determination.
- HPLC (≥95% purity thresholds) to validate synthetic yield and purity .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder in the cyclobutyl group) be resolved during refinement?
Crystallographic challenges, such as thermal motion or disorder in the cyclobutyl ring, require iterative refinement using software like SHELXL . Constraints (e.g., SIMU/DELU) can stabilize anisotropic displacement parameters. High-resolution data (≤1.0 Å) and twinning detection (via PLATON) improve model accuracy. For severe disorder, partial occupancy modeling or alternative space group assignments may be necessary .
Q. What mechanistic insights govern the bromine substituent’s reactivity in cross-coupling reactions?
The bromine at the 4-position acts as an electrophilic site for Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) predict activation barriers for oxidative addition steps, favoring Pd-catalyzed pathways. Steric hindrance from the cyclobutyl group may slow transmetallation, necessitating optimized ligands (e.g., XPhos) and elevated temperatures. Kinetic studies using in-situ IR monitoring can track intermediate formation .
Q. How does the cyclobutyl group influence the compound’s conformational stability in solution?
Dynamic NMR (DNMR) experiments at variable temperatures reveal restricted rotation of the cyclobutyl moiety due to steric strain. NOESY correlations between cyclobutyl protons and the pyridazinone ring confirm preferred conformers. Solvent effects (e.g., DMSO vs. CDCl₃) may alter ring puckering, as observed in related cyclobutylpyridazinones .
Q. What strategies mitigate regioselectivity issues during bromination of the pyridazinone core?
Bromination regioselectivity is controlled by electronic and steric factors. Electron-withdrawing groups (e.g., carbonyl) direct electrophilic bromine to the para position. Steric shielding from the cyclobutyl group can suppress ortho-bromination. Solvent polarity (e.g., DMF vs. THF) and temperature modulation further refine selectivity, as demonstrated in analogs like 4-Bromo-2-hydroxybenzaldehyde .
Methodological Considerations
- Contradiction Analysis : Conflicting reports on bromination efficiency (e.g., yield variations in polar vs. nonpolar solvents) should be resolved through controlled kinetic studies .
- Experimental Design : For crystallography, prioritize low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts .
- Data Interpretation : Pair computational modeling (e.g., Gaussian for transition-state analysis) with experimental kinetics to validate reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
